6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile
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Overview
Description
6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile is a chemical compound with the molecular formula C17H17ClN4O and a molecular weight of 328.8 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile typically involves the following steps:
Formation of the piperidine ring: The piperidine ring is synthesized through a series of reactions involving the appropriate starting materials.
Attachment of the chloropyridinyl group: The chloropyridinyl group is introduced via a nucleophilic substitution reaction.
Formation of the pyridine-carbonitrile moiety: The pyridine-carbonitrile moiety is synthesized through a series of reactions involving the appropriate starting materials and conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions under appropriate conditions.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or other nucleophiles/electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used
Scientific Research Applications
6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
4-chloropyridine: A related compound with a chloropyridine moiety.
6-(4-bromophenyl)-2-chloropyridine-3-carbonitrile: Another compound with a similar structure.
Uniqueness
6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O/c18-15-11-20-6-3-16(15)23-12-13-4-7-22(8-5-13)17-2-1-14(9-19)10-21-17/h1-3,6,10-11,13H,4-5,7-8,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRPHHLXAJVWQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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